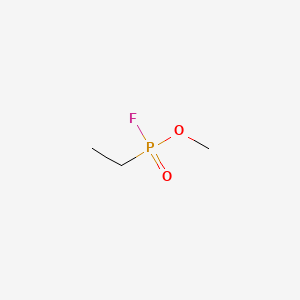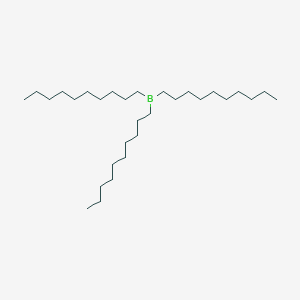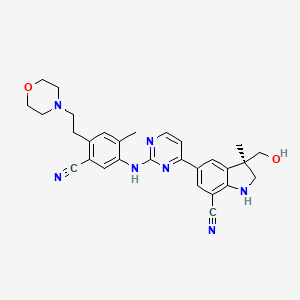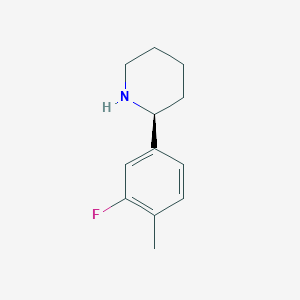
Octadecyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl peroxide is an organic peroxide compound characterized by the presence of an oxygen-oxygen single bond. It is a long-chain alkyl peroxide with the chemical formula C18H38O2. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its ability to initiate radical polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl peroxide can be synthesized through the reaction of octadecanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Octadecyl Hydroperoxide: Octadecanol reacts with hydrogen peroxide under acidic conditions to form octadecyl hydroperoxide.
Conversion to this compound: The hydroperoxide is then further oxidized to form this compound.
The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as acetic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecyl peroxide undergoes several types of chemical reactions, including:
Radical Polymerization: It acts as an initiator for radical polymerization reactions, where it decomposes to form free radicals that initiate the polymerization of monomers.
Oxidation: It can oxidize various substrates, particularly in the presence of transition metal catalysts.
Decomposition: Under certain conditions, this compound can decompose to form octadecanol and oxygen.
Common Reagents and Conditions
Radical Polymerization: Commonly conducted at elevated temperatures (50-100°C) in the presence of monomers such as styrene or acrylates.
Oxidation: Often involves catalysts like iron or copper salts to facilitate the reaction.
Decomposition: Typically occurs at higher temperatures or in the presence of light, leading to the formation of radicals.
Major Products
Radical Polymerization: Polymers such as polystyrene or polyacrylates.
Oxidation: Oxidized products depending on the substrate.
Decomposition: Octadecanol and oxygen.
Scientific Research Applications
Octadecyl peroxide has several scientific research applications, including:
Polymer Chemistry: Used as an initiator for the polymerization of various monomers to produce polymers with specific properties.
Materials Science: Employed in the synthesis of advanced materials, including hydrogels and nanocomposites.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mechanism of Action
The primary mechanism of action of octadecyl peroxide involves the homolytic cleavage of the oxygen-oxygen bond to form free radicals. These radicals can then initiate various chemical reactions, such as the polymerization of monomers or the oxidation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another organic peroxide commonly used as a radical initiator in polymerization reactions.
Hydrogen Peroxide: A simpler peroxide used as an oxidizing agent and disinfectant.
Di-tert-butyl Peroxide: A peroxide used in polymerization and as a cross-linking agent.
Uniqueness
Octadecyl peroxide is unique due to its long alkyl chain, which imparts specific properties such as hydrophobicity and compatibility with certain substrates. This makes it particularly useful in applications where long-chain alkyl groups are advantageous, such as in the synthesis of hydrophobic polymers and materials.
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry, materials science, biology, medicine, and industry. Its ability to initiate radical polymerization and undergo various chemical reactions makes it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
2130-44-1 |
|---|---|
Molecular Formula |
C36H74O2 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
1-octadecylperoxyoctadecane |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
YZQCRYHZKMFKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


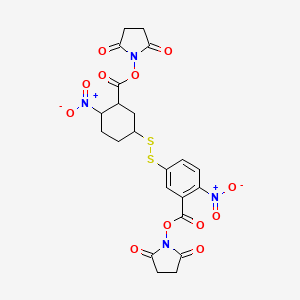
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
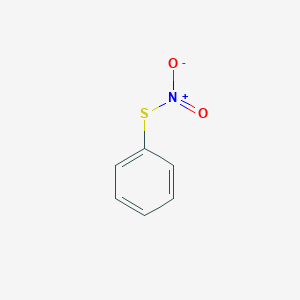
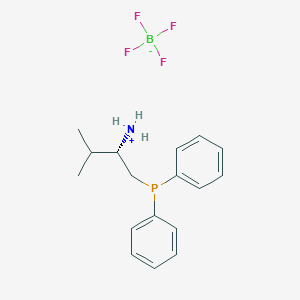
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)

